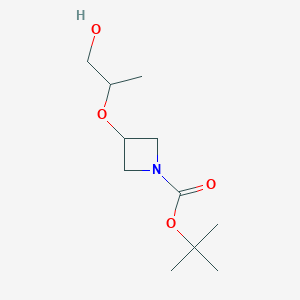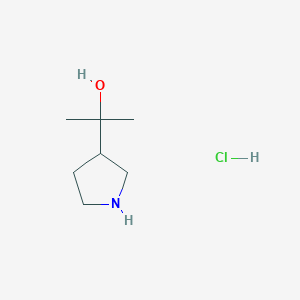![molecular formula C9H7NO2S B1455970 Methyl thieno[2,3-C]pyridine-7-carboxylate CAS No. 1078167-97-1](/img/structure/B1455970.png)
Methyl thieno[2,3-C]pyridine-7-carboxylate
Overview
Description
“Methyl thieno[2,3-C]pyridine-7-carboxylate” is a chemical compound with the molecular formula C9H7NO2S . It is a solid substance and its CAS Number is 1078167-97-1 .
Molecular Structure Analysis
The molecular structure of “Methyl thieno[2,3-C]pyridine-7-carboxylate” is characterized by a bicyclic heteroaromatic motif, which is frequently used as ATP-mimetic kinase inhibitors . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .Physical And Chemical Properties Analysis
“Methyl thieno[2,3-C]pyridine-7-carboxylate” is a solid substance . Its molecular weight is 193.23 . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Kinase Inhibitors
The thieno[2,3-c]pyridine scaffold, which includes Methyl thieno[2,3-C]pyridine-7-carboxylate, is frequently used as ATP-mimetic kinase inhibitors . In a study, a diverse collection of simple thieno[2,3-c]pyridine derivatives were prepared as starting points for future drug discovery programs . They identified a hit compound bearing the thieno[2,3-c]pyridine moiety and developed potent inhibitors of the GRK2 kinase .
Development of Kinase Inhibitors
The bicyclic thieno[2,3-c]pyridine system, including Methyl thieno[2,3-C]pyridine-7-carboxylate, has been used as a potential starting point for the development of kinase inhibitors . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .
Optimization of Molecules
The thieno[2,3-c]pyridine scaffold can be optimized by growing from the meta-position of the pendant phenethyl moiety towards the solvent or by introducing a substituent in the 4-position .
Synthesis of Heterocyclic Systems
Methyl thieno[2,3-C]pyridine-7-carboxylate can be used in the synthesis of functionally substituted heteroaromatic compounds as potential pharmaceuticals . The synthesized compounds were screened for their in vitro antitumor activity .
Therapeutic Activity
Several annulated pyridines, including thieno[2,3-c]pyridines, possess a broad spectrum of therapeutic activity . They have been found to be protectors against gastric erosions, coronary vasodilator and blood heightening agents . They also proved to be tuberculastatic, antiviral, fungicidal, insecticidal, and pesticidal agents .
Anti-Diabetic Activity
Many thienopyridines, including Methyl thieno[2,3-C]pyridine-7-carboxylate, have been evaluated pharmacologically and they have shown activity against diabetes mellitus .
Future Directions
properties
IUPAC Name |
methyl thieno[2,3-c]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-8-6(2-4-10-7)3-5-13-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOVKWZLJSUSIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl thieno[2,3-C]pyridine-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 3-amino-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1455889.png)



![N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1455896.png)






![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxyphenyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455904.png)
